BIBF 1202 is a key metabolite of Nintedanib, a triple angiokinase inhibitor primarily targeting vascular endothelial growth factor receptors (VEGFR), platelet-derived growth factor receptors (PDGFR), and fibroblast growth factor receptors (FGFR) [, , ]. BIBF 1202 itself exhibits inhibitory effects on human UDP-glucuronosyltransferase (UGT) enzymes []. In research settings, BIBF 1202 serves as a valuable tool for studying the metabolism and pharmacokinetic properties of Nintedanib [, ].
The primary route of BIBF 1202 synthesis is through the metabolic conversion of Nintedanib within the body. Specifically, BIBF 1202 is formed through the cleavage of the methyl ester group present in the Nintedanib structure []. This metabolic transformation is primarily facilitated by esterase enzymes [].
While specific structural data for BIBF 1202 might not be explicitly outlined in the provided abstracts, its close relationship to Nintedanib provides insights. The key structural difference between the two lies in the presence of a carboxylic acid group in BIBF 1202, replacing the methyl ester group of Nintedanib []. This difference arises from the metabolic cleavage of the methyl ester bond in Nintedanib.
CAS No.: 108418-13-9
CAS No.: 13770-96-2
CAS No.: 646-83-3
CAS No.: 18953-50-9
CAS No.: 1613-31-6
CAS No.: